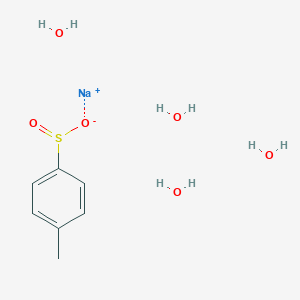

パラトルエンスルフィン酸ナトリウム四水和物

概要

説明

Sodium p-toluenesulfinate, a derivative of toluenesulfonic acid, is a compound that has been utilized in various chemical reactions. It serves as a catalyst and a reactant in different organic synthesis processes. The studies involving this compound have demonstrated its versatility in promoting reactions such as trimerization of isocyanates, tosylimination of phosphorus compounds, and free radical reactions of alkenes .

Synthesis Analysis

The synthesis of sodium p-toluenesulfinate can be inferred from the preparation methods described in the literature. For instance, it can be prepared from p-toluenesulfonic acid monohydrate (PTSA·H2O) using sodium sulfate as a starting material, leveraging the solubility differences between PTSA·H2O and sodium p-toluenesulfonate (NaPTS) in aqueous sulfuric acid solutions . This method provides an efficient route to produce sodium p-toluenesulfinate, which is crucial for its application in various chemical syntheses.

Molecular Structure Analysis

While the papers provided do not delve into the molecular structure analysis of sodium p-toluenesulfinate directly, the compound's reactivity suggests that its structure is conducive to facilitating reactions. Its ability to generate p-toluenesulfonyl radicals indicates a stable yet reactive molecular framework that can participate in radical-mediated reactions .

Chemical Reactions Analysis

Sodium p-toluenesulfinate has been shown to be an effective catalyst in the trimerization of aryl and alkyl isocyanates, leading to the formation of symmetrical trisubstituted aryl and alkyl isocyanurates . Additionally, it has been used in the tosylimination of phosphorus compounds and diaryl sulfides , and in the free radical reactions of 5-aryl substituted alkenes to yield sulfonylmethyl substituted naphthalene and isoquinoline derivatives . These reactions highlight the compound's role in synthesizing complex organic molecules.

Physical and Chemical Properties Analysis

The solubility of sodium p-toluenesulfinate in aqueous sulfuric acid solutions has been thoroughly investigated, showing that it increases with temperature and decreases with sulfuric acid concentration . This property is essential for its application in the preparation of NaPTS, which is a key intermediate in the production of 4-methylphenol. The physical and chemical properties of sodium p-toluenesulfinate, such as solubility, play a significant role in its practical applications in chemical synthesis.

科学的研究の応用

パラトルエンスルフィン酸ナトリウム四水和物:科学研究への応用: パラトルエンスルフィン酸ナトリウム四水和物は、P-TOLUENESULFINIC ACID SODIUM SALT TETRAHYDRATEとしても知られており、科学研究においていくつかの独自の用途を持つ汎用性の高い化合物です。以下は、さまざまな用途に焦点を当てた詳細なセクションです。

両親媒性薬物の溶解度向上

この化合物はハイドロトロープとして作用し、水溶液中の両親媒性薬物の溶解度を向上させます。これは、製剤と送達の観点から重要です .

ポリピロール膜の支持電解質

これは、電子工学や材料科学において潜在的な用途を持つ導電性ポリマーであるポリピロール膜の堆積における支持電解質として役立ちます .

樹脂粒子の性能研究

研究者は、さまざまな産業プロセスにおいて重要な樹脂粒子の性能を研究するために、パラトルエンスルフィン酸ナトリウム四水和物を溶質として使用してきました .

配位ポリマーとMOFの合成

この化合物は、特にその分子幾何学的形状のために、多座配位子として、配位ポリマーと金属有機構造体(MOF)の合成において役割を果たします .

分子幾何学研究

硫黄原子の周りの四面体幾何学を持つその分子構造は、分子幾何学と結合に関する研究の興味深い対象となります .

水和物の形態研究

パラトルエンスルフィン酸のナトリウム塩の水和物の形態として、これは化学反応における水和物の特性と挙動に関する洞察を提供します .

Safety and Hazards

作用機序

Target of Action

Sodium p-Toluenesulfinate Tetrahydrate, also known as P-Toluenesulfinic Acid Sodium Salt Tetrahydrate, is a chemical compound that is primarily used in the field of organic synthesis

Mode of Action

The compound is the hydrate of the sodium salt of para-toluenesulfinic acid . The molecular geometry around the sulfur atom is tetrahedral with X–S–Y angles spanning a range of 102.23 (6)–110.04 (6) . In the crystal, the water molecules connect the sodium cations into chains along the b axis via O—H O hydrogen bonds .

Biochemical Pathways

It is known that the compound is used in organic synthesis , suggesting that it may play a role in various chemical reactions.

Pharmacokinetics

It is known that the compound is soluble in water and ethanol , which could potentially influence its bioavailability.

Result of Action

It is known that the compound is used as a supporting electrolyte for depositing polypyrrole membranes . It was also used as a solute to study the performance of resin particles .

Action Environment

The action, efficacy, and stability of Sodium p-Toluenesulfinate Tetrahydrate can be influenced by various environmental factors. For instance, the compound is a hydrate, suggesting that its stability and efficacy could be affected by humidity and temperature . Furthermore, the compound is soluble in water and ethanol , suggesting that its action could be influenced by the presence of these solvents.

特性

IUPAC Name |

sodium;4-methylbenzenesulfinate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S.Na.4H2O/c1-6-2-4-7(5-3-6)10(8)9;;;;;/h2-5H,1H3,(H,8,9);;4*1H2/q;+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPRYQZBDONMGJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)[O-].O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635646 | |

| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868858-48-4 | |

| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

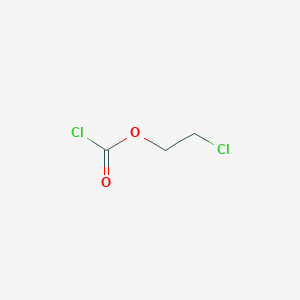

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

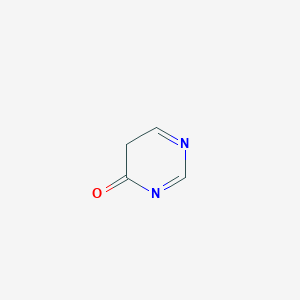

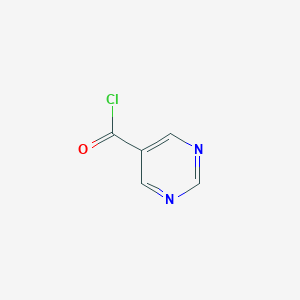

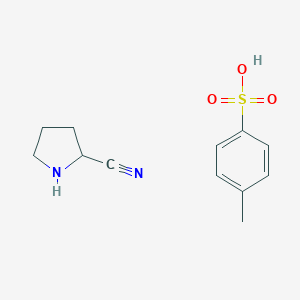

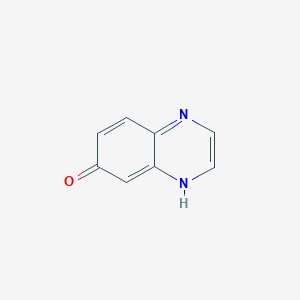

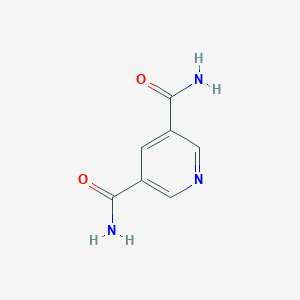

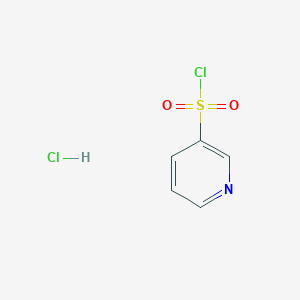

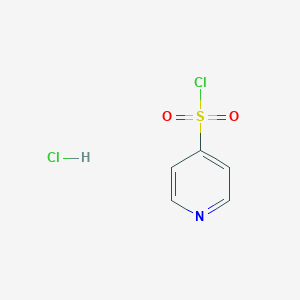

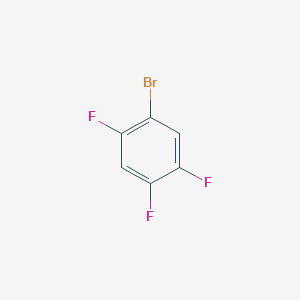

Feasible Synthetic Routes

Q & A

Q1: What is the molecular geometry around the sulfur atom in Sodium p-Toluenesulfinate Tetrahydrate?

A1: The molecular geometry around the sulfur atom in Sodium p-Toluenesulfinate Tetrahydrate is tetrahedral. [] This is a common geometry for sulfur atoms with four bonds. The X–S–Y angles in this compound range from 102.23 (6)°–110.04 (6)°. []

Q2: How are the sodium cations organized within the crystal structure of Sodium p-Toluenesulfinate Tetrahydrate?

A2: In the crystal structure, water molecules play a crucial role in organizing the sodium cations. They form chains of sodium cations along the b axis via O—H⋯O hydrogen bonds. [] Additionally, an intermolecular O—H⋯π interaction is observed within the crystal structure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)